5-Bromopyridine-3-sulfinic acid
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Overview
Description
5-Bromopyridine-3-sulfinic acid is an organic compound with the molecular formula C5H4BrNO3S It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position and a sulfinic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridine-3-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method involves the reaction of 5-bromopyridine with sulfur dioxide and a suitable oxidizing agent to introduce the sulfinic acid group. The reaction conditions often include the use of solvents such as chloroform or acetone and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-3-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromopyridine-3-sulfonic acid.
Reduction: 5-Bromopyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromopyridine-3-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The bromine atom can also undergo substitution reactions, allowing the compound to be modified for specific applications. The exact molecular pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
5-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfinic acid group.
5-Bromonicotinamide: Contains a carboxamide group instead of a sulfinic acid group.
Uniqueness
5-Bromopyridine-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to its sulfonic and carboxylic acid counterparts. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C5H4BrNO2S |
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Molecular Weight |
222.06 g/mol |
IUPAC Name |
5-bromopyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9) |
InChI Key |
LFESBFLGGCMSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)O |
Origin of Product |
United States |
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